molecular formula C8H7BrFNO2 B13012856 Ethyl 3-bromo-5-fluoropicolinate

Ethyl 3-bromo-5-fluoropicolinate

Cat. No.: B13012856
M. Wt: 248.05 g/mol
InChI Key: VPOWPZNWBVEILX-UHFFFAOYSA-N
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Description

The compound’s ester group (ethyl) and halogen substituents (bromine and fluorine) on the pyridine ring likely influence its solubility, stability, and reactivity in cross-coupling reactions, which are critical for drug intermediate synthesis.

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

ethyl 3-bromo-5-fluoropyridine-2-carboxylate

InChI

InChI=1S/C8H7BrFNO2/c1-2-13-8(12)7-6(9)3-5(10)4-11-7/h3-4H,2H2,1H3

InChI Key

VPOWPZNWBVEILX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)F)Br

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 3-bromo-5-fluoropicolinate typically involves the bromination and fluorination of picolinic acid derivatives. One common method includes the reaction of 3-bromo-5-fluoropyridine with ethyl chloroformate under basic conditions to yield the desired ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 3-bromo-5-fluoropicolinate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases or acids for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-bromo-5-fluoropicolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-fluoropicolinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-bromo-5-fluoropicolinate

The methyl ester analog, Mthis compound (CAS: 1214337-00-4, C₇H₅BrFNO₂), serves as the closest structural comparator. Key differences and similarities include:

Property Mthis compound This compound (Inferred)
Molecular Formula C₇H₅BrFNO₂ C₈H₇BrFNO₂ (ethyl group replaces methyl)
Appearance White powder Likely similar (crystalline solid)
Purity ≥97% Assumed comparable with industrial standards
Storage Conditions 2–8°C Similar (ester stability requires low temps)
Reactivity Halogenated site for Suzuki couplings Ethyl ester may alter solubility/reactivity

Functional Group Impact :

  • The methyl ester ’s smaller size could favor faster reaction kinetics in nucleophilic substitutions due to reduced steric hindrance .
Other Halogenated Picolinates

While direct data on this compound is sparse, studies on related halogenated picolinates (e.g., chloro or iodo derivatives) suggest:

  • Bromine vs. Chlorine : Bromine’s higher atomic weight and polarizability may increase electrophilicity, favoring aryl coupling reactions over chlorine analogs.
  • Fluorine Substitution : The electron-withdrawing fluorine at the 5-position likely stabilizes the pyridine ring and directs regioselectivity in subsequent reactions.

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